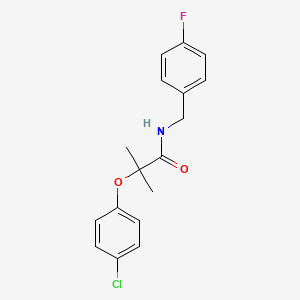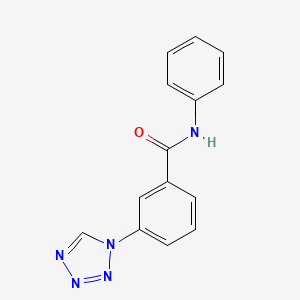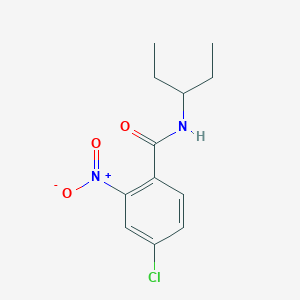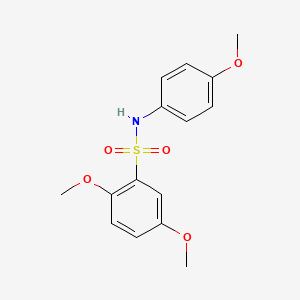![molecular formula C17H16ClNO3 B5720933 methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research for its potential pharmacological properties.
作用機序
The mechanism of action of methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX-2, methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been extensively studied for its pharmacological properties, making it a well-established compound in scientific research. However, there are some limitations to its use. It may have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in animal or human studies.
将来の方向性
There are several future directions for the study of methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve mitochondrial function, which is important for maintaining neuronal health. Another direction is to explore its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment. Additionally, its potential as a treatment for chronic pain and inflammation warrants further investigation.
In conclusion, methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that has shown potential pharmacological properties in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-phenylpropanoic acid in the presence of thionyl chloride. The resulting product is then treated with methylamine to yield the final compound. This synthetic route provides a high yield of the desired product and has been optimized for large-scale production.
科学的研究の応用
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate has shown potential pharmacological properties in scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
methyl 4-chloro-3-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-22-17(21)13-8-9-14(18)15(11-13)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDRSVSPNBTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)


![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)


